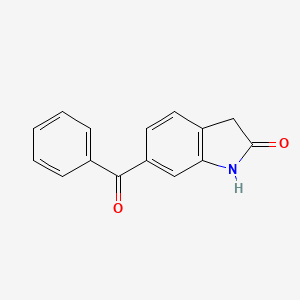

6-benzoyl-1,3-dihydro-2H-indol-2-one

説明

The compound 6-benzoyl-1,3-dihydro-2H-indol-2-one is a heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound includes an indole moiety, which is a common framework in many natural products and drugs, and a benzoyl group, which can confer additional chemical properties and reactivity .

Synthesis Analysis

The synthesis of compounds related to 6-benzoyl-1,3-dihydro-2H-indol-2-one involves several strategies. For instance, a series of 3'-substituted 6,11-dihydrospiro compounds, which share a similar indole core, were synthesized and their structures supported by 1H-NMR data and mass spectrometry . Another related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized using a K2CO3/MeCN system, showcasing the versatility of indole derivatives in synthetic chemistry . Additionally, substituted 6H-isoindolo[2,1-a]indol-6-ones were prepared via palladium-catalyzed cycloaminocarbonylation, demonstrating the potential for complex transformations involving indole substrates .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-benzoyl-1,3-dihydro-2H-indol-2-one has been elucidated using various spectroscopic techniques. For example, the structure of a pyrazolopyrimidinone derivative with a benzoyl group was determined by X-ray diffraction and further optimized using density functional theory (DFT) . This highlights the importance of structural characterization in understanding the properties of such molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. The spiro compounds related to our molecule of interest can form ring-opened xanthylium salts under acidic conditions, which are intensely colored and could be used in pressure-sensitive papers . The versatility of these compounds is further demonstrated by the ability to undergo transformations such as aminocarbonylation and reduction to yield benzyl alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-benzoyl-1,3-dihydro-2H-indol-2-one derivatives can be inferred from related compounds. The acidobasic properties of spiro[indol-xanthenes] were studied, including their UV/VIS spectra and pKa values . The introduction of a benzoyl group onto riboside in aqueous solution indicates the reactivity of the benzoyl moiety under various conditions . Additionally, the theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties provide insights into the electronic characteristics of these molecules .

科学的研究の応用

Specific Scientific Field

Summary of the Application

“6-benzoyl-1,3-dihydro-2H-indol-2-one” derivatives have been studied for their potential as COX-2 inhibitors, which are a type of non-steroidal anti-inflammatory drug (NSAID) .

Methods of Application or Experimental Procedures

The derivatives were synthesized via the Knoevenagel condensation reaction . The in vitro anti-inflammatory ability and COX-2 inhibitory activity of all the compounds were evaluated .

Results or Outcomes

Compounds 4e, 9h, and 9i showed good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM and 3.34 ± 0.05 µM, respectively .

Application in Antimicrobial Drugs

Specific Scientific Field

Summary of the Application

“6-benzoyl-1,3-dihydro-2H-indol-2-one” derivatives are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .

Methods of Application or Experimental Procedures

The derivatives were synthesized using a one pot multicomponent-Biginelli reaction via CaCl2 catalyst . The newly synthesized compounds were tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, in vitro antibacterial activity against selected human pathogens, and antifungal activity against Candida albicans, Aspergillus niger, Aspergillus clavatus strains .

Results or Outcomes

The results of the in vitro tests are not specified in the source .

Application in Antiviral Drugs

Specific Scientific Field

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can be synthesized from “6-benzoyl-1,3-dihydro-2H-indol-2-one”, have been reported as antiviral agents .

Methods of Application or Experimental Procedures

The derivatives were synthesized and tested for their antiviral activity .

Results or Outcomes

Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Tyrosin Kinase Inhibitors

Specific Scientific Field

Summary of the Application

(Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which can be synthesized from “6-benzoyl-1,3-dihydro-2H-indol-2-one”, have been shown to possess significant tyrosin kinase inhibiting activity .

Methods of Application or Experimental Procedures

The derivatives were synthesized from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The method includes an Eschenmoser coupling reaction .

Results or Outcomes

The results of the in vitro tests are not specified in the source .

特性

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzoyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。